molecular formula C14H22N2O B3883948 2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE

2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE

Cat. No.: B3883948
M. Wt: 234.34 g/mol
InChI Key: WELKEPIWDTYCGL-UHFFFAOYSA-N
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Description

2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl group, a butynyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrolidinyl Group: This can be achieved through the reaction of a suitable amine with a butynyl halide under basic conditions.

    Introduction of the Butynyl Group: This step involves the coupling of the pyrrolidinyl intermediate with an ethyl halide in the presence of a strong base.

    Attachment of the Cyanide Group: The final step involves the nucleophilic substitution of the ethyl group with a cyanide ion, typically using a cyanide salt such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The cyanide group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium cyanide, potassium cyanide, and other nucleophilic reagents.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as amines or alkanes.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the cell surface or within cells, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.

    Modulation of Gene Expression: Influence on the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1-methyl-2-pyrazoline: A compound with a similar structural motif but different functional groups.

    Benzimidazoles: A class of compounds with a benzene ring fused to an imidazole ring, exhibiting diverse biological activities.

Uniqueness

2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-methyl-6-pyrrolidin-1-ylhex-4-yn-3-yl)oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-14(2,17-13-7-9-15)8-6-12-16-10-4-5-11-16/h3-5,7,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELKEPIWDTYCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CCN1CCCC1)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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